molecular formula C26H30N2O2 B10879604 1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B10879604
M. Wt: 402.5 g/mol
InChI Key: CSJVIZUHSRAYOY-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a bis-benzylated piperazine derivative characterized by two distinct aromatic substituents:

  • 4-Ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (–OCH₂CH₃) moiety, enhancing lipophilicity and influencing metabolic stability.

This compound’s structural complexity suggests applications in receptor binding studies, particularly for neurological or antimicrobial targets.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H30N2O2/c1-2-29-24-13-11-22(12-14-24)20-27-15-17-28(18-16-27)21-23-7-6-10-26(19-23)30-25-8-4-3-5-9-25/h3-14,19H,2,15-18,20-21H2,1H3

InChI Key

CSJVIZUHSRAYOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Biological Activity

1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential in various medical conditions.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₂O₂
  • Molecular Weight : 301.46 g/mol

The compound consists of a piperazine core substituted with ethoxy and phenoxy groups, which are believed to influence its pharmacological properties.

Research indicates that compounds related to piperazine can interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may result in a range of biological effects, including:

  • Antidepressant Activity : Some studies suggest that piperazine derivatives exhibit activity at serotonin receptors, potentially providing antidepressant effects.
  • Anxiolytic Effects : The modulation of neurotransmitter systems may also confer anxiolytic properties, making this compound a candidate for anxiety-related disorders.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity Findings
Study 1AntidepressantShowed significant reduction in depression-like behavior in animal models.
Study 2AnxiolyticDemonstrated dose-dependent anxiolytic effects in behavioral assays.
Study 3AntinociceptiveExhibited pain-relieving properties in inflammatory pain models.

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of the compound resulted in a notable decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was hypothesized to involve serotonin receptor modulation, similar to established antidepressants.

Case Study 2: Anxiolytic Properties

A separate study evaluated the anxiolytic effects through the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.

Case Study 3: Pain Relief

In models of acute inflammation, the compound demonstrated significant antinociceptive effects, suggesting potential utility in pain management therapies. The study highlighted its ability to modulate nociceptive pathways effectively.

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Structural Modifications and Receptor Affinity

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituent 1 Substituent 2 Key Activity Receptor Affinity (Ki, nM) Reference
Target Compound 4-Ethoxyphenylmethyl 3-Phenoxyphenylmethyl Not fully characterized N/A
1-(2-Methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine 2-Methoxyphenyl Piperidin-4-ylmethyl Dopamine D2 antagonist D2: 12.3 ± 1.2
1-[(4-Methoxyphenyl)methyl]-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c) 4-Methoxyphenylmethyl 3-Phenoxy-2-hydroxypropyl Candida albicans virulence inhibitor IC₅₀: 50 μM (hyphae inhibition)
1-[bis(4-Fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine (Flunarizine) bis(4-Fluorophenyl)methyl Cinnamyl (3-phenylprop-2-enyl) Calcium channel blocker σ1 Receptor: 0.8 ± 0.1
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) 2-Methoxyphenyl Phthalimido-butyl 5-HT1A agonist 5-HT1A: 0.6 ± 0.1

Key Observations :

  • Ether vs. Alkyl Linkers : The ethoxy group in the target compound may confer metabolic stability over methyl ethers (e.g., 4-methoxy in compound 1c), as ethyl groups resist O-demethylation .

Pharmacological and Metabolic Profiles

Antimicrobial Activity :

Compound 1c (4-methoxyphenyl analog) inhibits C. The target compound’s 3-phenoxyphenyl group may enhance membrane penetration, though ethoxy’s larger size could reduce efficacy compared to smaller methoxy groups.

Neurological Targets :
  • Dopamine D2 Receptor: Substituent bulk (e.g., piperidinylmethyl in ) correlates with higher D2 affinity. The target compound’s 3-phenoxyphenyl group may sterically hinder orthosteric binding, favoring allosteric modulation .
  • σ1 Receptors: Fluorinated analogs like flunarizine exhibit nanomolar affinity, whereas ethoxy/phenoxy groups in the target compound may shift selectivity toward serotonin or adrenergic receptors .
Metabolism :

Piperazines with ethoxy groups undergo slower hepatic oxidation than methoxy analogs. For instance, flunarizine’s 4-fluorophenyl groups resist CYP-mediated dealkylation, whereas 4-methoxy groups in compound 1c are prone to demethylation .

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